molecular formula C22H27ClO2 B13776688 (8R,9S,13S,14S,17S)-17-(2-chloroethynyl)-3,17-dimethoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene CAS No. 7548-44-9

(8R,9S,13S,14S,17S)-17-(2-chloroethynyl)-3,17-dimethoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene

Cat. No.: B13776688
CAS No.: 7548-44-9
M. Wt: 358.9 g/mol
InChI Key: CRTBVSMXTMELEJ-LXHROKJGSA-N
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Description

(8R,9S,13S,14S,17S)-17-(2-chloroethynyl)-3,17-dimethoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene is a complex organic compound with a unique structure This compound is characterized by its multiple chiral centers and the presence of a chloroethynyl group, which contributes to its distinct chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8R,9S,13S,14S,17S)-17-(2-chloroethynyl)-3,17-dimethoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene typically involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and the introduction of the chloroethynyl and methoxy groups. Common synthetic routes may include:

    Formation of the cyclopenta[a]phenanthrene core: This can be achieved through a series of cyclization reactions, often starting from simpler aromatic precursors.

    Introduction of the chloroethynyl group: This step may involve the use of reagents such as chloroacetylene under specific conditions to ensure the selective addition of the chloroethynyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

(8R,9S,13S,14S,17S)-17-(2-chloroethynyl)-3,17-dimethoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidized derivatives, depending on the conditions and reagents used.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, often involving the use of reducing agents like lithium aluminum hydride.

    Substitution: The chloroethynyl group can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

(8R,9S,13S,14S,17S)-17-(2-chloroethynyl)-3,17-dimethoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Industry: The compound can be used in the development of advanced materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of (8R,9S,13S,14S,17S)-17-(2-chloroethynyl)-3,17-dimethoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene involves its interaction with specific molecular targets and pathways. The chloroethynyl group can participate in various biochemical interactions, potentially affecting enzyme activity, receptor binding, and signal transduction pathways. The compound’s effects are mediated through its ability to modulate these molecular targets, leading to changes in cellular function and behavior.

Comparison with Similar Compounds

Similar Compounds

    Estradiol: A naturally occurring estrogen with a similar cyclopenta[a]phenanthrene core structure.

    Ethinylestradiol: A synthetic estrogen used in oral contraceptives, also featuring a similar core structure.

    Mestranol: Another synthetic estrogen with structural similarities.

Uniqueness

(8R,9S,13S,14S,17S)-17-(2-chloroethynyl)-3,17-dimethoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene is unique due to the presence of the chloroethynyl group and multiple methoxy groups, which confer distinct chemical and biological properties. These structural features differentiate it from other similar compounds and contribute to its specific applications and effects.

Properties

CAS No.

7548-44-9

Molecular Formula

C22H27ClO2

Molecular Weight

358.9 g/mol

IUPAC Name

(8R,9S,13S,14S,17S)-17-(2-chloroethynyl)-3,17-dimethoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene

InChI

InChI=1S/C22H27ClO2/c1-21-10-8-18-17-7-5-16(24-2)14-15(17)4-6-19(18)20(21)9-11-22(21,25-3)12-13-23/h5,7,14,18-20H,4,6,8-11H2,1-3H3/t18-,19-,20+,21+,22-/m1/s1

InChI Key

CRTBVSMXTMELEJ-LXHROKJGSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#CCl)OC)CCC4=C3C=CC(=C4)OC

Canonical SMILES

CC12CCC3C(C1CCC2(C#CCl)OC)CCC4=C3C=CC(=C4)OC

Origin of Product

United States

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